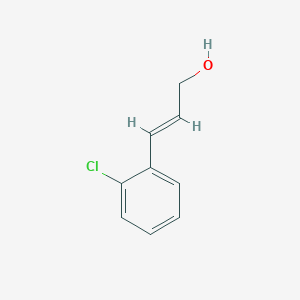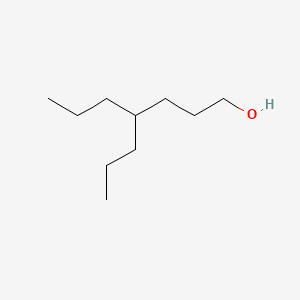
Rink Amide MBHA resin
概要
説明
Rink Amide MBHA resin is a specialized solid support used in the field of peptide synthesis. It is composed of a modified Rink amide linker attached via norleucine to MBHA resin. This resin is particularly useful for the Fmoc solid-phase peptide synthesis (SPPS) of peptide amides. The cleavage from this resin can be achieved by a single-step treatment with 95% trifluoroacetic acid (TFA), providing peptide amides in high yields and purities .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Rink Amide MBHA resin involves attaching the modified Rink amide linker to MBHA resin via norleucine. The process typically includes the following steps:
Attachment of the Rink Amide Linker: The Rink amide linker is attached to the MBHA resin through a norleucine spacer.
Fmoc Protection: The amino group of the linker is protected with Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions during peptide synthesis.
Loading of Amino Acids: The initial amino acid is anchored to the resin, followed by the sequential addition of Fmoc-protected amino acids.
Cleavage: The final peptide is cleaved from the resin using 95% TFA
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems for the sequential addition of amino acids and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Rink Amide MBHA resin primarily undergoes reactions related to peptide synthesis, including:
Fmoc Deprotection: Removal of the Fmoc group using a base such as piperidine.
Amide Bond Formation: Coupling of Fmoc-protected amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate), and DIC (N,N’-Diisopropylcarbodiimide).
Major Products Formed
The major products formed from reactions involving this compound are peptide amides, which are essential in various biological and medicinal applications .
科学的研究の応用
Rink Amide MBHA resin is widely used in scientific research, particularly in the following areas:
Chemistry: Synthesis of complex peptides and peptide libraries for drug discovery.
Biology: Production of peptide-based probes and inhibitors for studying biological pathways.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Large-scale production of peptides for pharmaceutical and biotechnological applications
作用機序
The mechanism of action of Rink Amide MBHA resin involves the following steps:
Fmoc Deprotection: Removal of the Fmoc group exposes the amino group for subsequent coupling reactions.
Peptide Chain Assembly: Sequential addition of Fmoc-protected amino acids forms the peptide chain.
Cleavage: The final peptide is cleaved from the resin using 95% TFA, resulting in the formation of peptide amides
類似化合物との比較
Similar Compounds
Wang Resin: Used for the synthesis of peptide acids. It requires high concentrations of TFA for cleavage.
CTC Resin: Used for the synthesis of protected peptide fragments. It is more sensitive to moisture and requires milder cleavage conditions.
Uniqueness of Rink Amide MBHA Resin
This compound is unique due to its stability and efficiency in producing high-purity peptide amides. It offers a balance between stability and ease of cleavage, making it a preferred choice for many peptide synthesis applications .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDWRLPTKIOUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102012 | |
| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-83-0 | |
| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [[4-[2-[[bis(4-methylphenyl)methyl]amino]-2-oxoethoxy]phenyl](2,4-dimethoxyphenyl)methyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)




![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)








